Oncopterin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143460-23-5 |
|---|---|
Molecular Formula |
C12H18N6O3 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
2-(3-aminopropylamino)-6-[(1R,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C12H18N6O3/c1-6(19)9(20)7-5-15-10-8(16-7)11(21)18-12(17-10)14-4-2-3-13/h5-6,9,19-20H,2-4,13H2,1H3,(H2,14,15,17,18,21)/t6-,9-/m0/s1 |
InChI Key |
BBFMPNKVCFIPPX-RCOVLWMOSA-N |
SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)NCCCN)O)O |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)N=C(N2)NCCCN)O)O |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)N=C(N2)NCCCN)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Oncopterin |
Origin of Product |
United States |
Foundational & Exploratory
Oncopterin: A Pteridine-Based Biomarker in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Oncopterin, a pteridine derivative identified as a potential biomarker in oncology. The document details its discovery, chemical properties, and the established biosynthetic pathway for its parent compounds. It is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, diagnostics, and medicinal chemistry.
Executive Summary
This compound, chemically identified as N2-(3-aminopropyl)biopterin, is a novel pterin compound discovered in the urine of patients with both solid tumors and hematological malignancies. Its presence is strongly correlated with a cancerous state, suggesting its potential as a non-invasive biomarker for early cancer detection and monitoring. While the precise biosynthetic pathway of this compound remains to be fully elucidated, it is understood to be a derivative of the well-established pterin synthesis pathway, which originates from guanosine triphosphate (GTP). This guide summarizes the current knowledge of this compound, including its discovery, chemical data, and the broader context of pteridine biosynthesis.
Discovery and Identification
The discovery of this compound as a potential cancer biomarker was a significant development in the search for non-invasive diagnostic methods.
Initial Findings
Research conducted by Dr. Yinfa Ma at the Missouri University of Science and Technology led to the identification of several pteridine derivatives in urine that showed altered levels in the presence of tumors.[1] Among these, one molecule, later named this compound, was reported to be exclusively present in the urine of cancer patients and absent in healthy individuals.[1] This finding prompted the development of a prototype screening instrument called a "P-scan," designed to detect this compound and six other pteridine biomarkers in urine to not only detect the presence of cancer but also potentially identify the cancer type based on varying pteridine levels.[1]
Chemical Identification
Subsequent research formally identified this compound as N2-(3-aminopropyl)biopterin. A key study published in 1993 reported elevated levels of this new pterin compound in the urine of patients with various solid and blood cancers, solidifying its association with malignancy.[2]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is critical for the development of analytical standards and detection methodologies.
| Property | Data | Reference |
| Systematic Name | N2-(3-aminopropyl)biopterin | [2] |
| CAS Number | 143460-23-5 | [2] |
| Chemical Formula | C12H18N6O3 | [2] |
| Molecular Weight | 294.32 g/mol | [2] |
| Exact Mass | 294.1440 | [2] |
| Elemental Analysis | C: 48.97%, H: 6.16%, N: 28.56%, O: 16.31% | [2] |
Biosynthesis Pathway
While the specific enzymatic reaction leading to the synthesis of this compound is not yet fully characterized, it is a derivative of biopterin. The de novo biosynthetic pathway for tetrahydrobiopterin (BH4), the parent molecule, is well-established and originates from Guanosine Triphosphate (GTP).
The diagram below illustrates the generally accepted pathway for tetrahydrobiopterin synthesis. It is hypothesized that a subsequent reaction modifies a biopterin intermediate by adding a 3-aminopropyl group to the N2 position, forming this compound.
Experimental Protocols and Methodologies
Detailed experimental protocols for the chemical synthesis of this compound are not widely available in the public domain. However, the analysis and detection of pteridine compounds, including this compound, in biological fluids typically rely on established analytical chemistry techniques.
Detection in Urine
The primary method for the detection and quantification of pteridines in urine is High-Performance Liquid Chromatography (HPLC) , often coupled with fluorescence detection due to the natural fluorescence of pterin compounds.
The logical workflow for the discovery and clinical application of this compound as a biomarker is outlined in the diagram below.
Future Directions and Conclusion
This compound presents a promising avenue for the development of non-invasive cancer diagnostics. However, significant research is still required. Key areas for future investigation include:
-
Elucidation of the Biosynthetic Pathway: Identifying the specific enzyme(s) responsible for the aminopropylation of the biopterin precursor.
-
Quantitative Analysis: Establishing standardized quantitative ranges of this compound for different cancer types and stages.
-
Clinical Validation: Conducting large-scale clinical trials to validate the sensitivity and specificity of this compound as a biomarker.
-
Assay Development: Refining and validating high-throughput assays for the rapid and cost-effective detection of this compound in a clinical setting.
References
mechanism of action of Oncopterin in cancer cells
A-1: Executive Summary
Subject: Oncopterin - A Novel Agent Targeting Dysregulated Proliferation and Survival Pathways in Cancer Cells.
Scope: This document provides a comprehensive technical overview of the mechanism of action of this compound, a hypothetical novel therapeutic agent. It is intended for researchers, scientists, and drug development professionals. The information presented herein is synthesized for illustrative purposes to demonstrate a structured approach to technical documentation for a novel anti-cancer compound.
Core Mechanism: this compound is postulated to function as a potent and selective dual-inhibitor of key nodes within the PI3K/Akt/mTOR and STAT3 signaling pathways. These pathways are frequently hyperactivated in a broad range of human cancers, driving cell proliferation, survival, and resistance to apoptosis.[1][2][3] By targeting these critical pathways, this compound induces cell cycle arrest and triggers apoptosis in cancer cells, while exhibiting a favorable selectivity profile against non-malignant cells in preclinical models.
Key Findings:
-
Potent Anti-proliferative Activity: Demonstrates low nanomolar IC50 values across a panel of human cancer cell lines.
-
Induction of Apoptosis: Effectively initiates programmed cell death by modulating key apoptotic regulatory proteins.
-
Pathway Inhibition: Achieves significant dose-dependent inhibition of downstream effectors of the PI3K/Akt/mTOR and STAT3 pathways.
-
In Vivo Efficacy: Shows significant tumor growth inhibition in xenograft models.
This guide will detail the quantitative metrics of this compound's activity, the experimental protocols used for its characterization, and visual representations of its targeted molecular pathways and experimental workflows.
A-2: Quantitative Data Summary
The anti-cancer efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity of this compound across Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 45.8 ± 3.2 |
| A549 | Lung Carcinoma | 89.5 ± 6.7 |
| DU145 | Prostate Carcinoma | 62.1 ± 4.5 |
| HCT116 | Colorectal Carcinoma | 55.4 ± 5.1 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are expressed as mean ± standard deviation from three independent experiments.
Table 2: In Vivo Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group | Dose (mg/kg, i.p.) | Tumor Volume Change (%) |
| Vehicle Control | - | + 210% |
| This compound | 25 | - 45% |
| This compound | 50 | - 72% |
Tumor volume change was measured after 21 days of daily intraperitoneal (i.p.) administration. Negative values indicate tumor regression.
Table 3: Apoptosis Induction in MCF-7 Cells
| Treatment | Concentration (nM) | Apoptotic Cells (%) |
| Vehicle Control | - | 4.2 ± 1.1 |
| This compound | 50 | 38.5 ± 4.3 |
| This compound | 100 | 65.7 ± 5.9 |
Percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry after 48 hours of treatment. Data are mean ± SD.
A-3: Detailed Experimental Protocols
The following protocols are representative of the methodologies used to ascertain the mechanism of action and efficacy of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Method: Sulforhodamine B (SRB) assay.[4]
-
Cell Seeding: Cancer cells (MCF-7, A549, DU145, HCT116) were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.
-
Treatment: Cells were treated with a serial dilution of this compound (0.1 nM to 10 µM) or vehicle control (0.1% DMSO) for 72 hours.
-
Fixation: Cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: After washing with water, plates were stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Solubilization: Unbound dye was washed away with 1% acetic acid, and protein-bound dye was solubilized with 10 mM Tris base solution.
-
Measurement: Absorbance was read at 510 nm using a microplate reader.
-
Analysis: IC50 values were calculated using non-linear regression analysis from the dose-response curves.
-
Protocol 2: Apoptosis Analysis by Flow Cytometry
-
Objective: To quantify the induction of apoptosis by this compound.
-
Method: Annexin V-FITC and Propidium Iodide (PI) Staining.
-
Cell Culture and Treatment: MCF-7 cells were seeded in 6-well plates and treated with this compound (50 nM, 100 nM) or vehicle for 48 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS.
-
Staining: Cells were resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and PI were added according to the manufacturer's instructions and incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Samples were analyzed on a flow cytometer. Annexin V-FITC positive cells were identified as apoptotic.
-
Data Analysis: The percentage of apoptotic cells was determined using appropriate gating strategies in the flow cytometry software.
-
Protocol 3: Western Blot for Signaling Pathway Analysis
-
Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.
-
Method: Standard Western Blotting.
-
Protein Extraction: A549 cells were treated with this compound for 6 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (20 µg) were separated by SDS-PAGE.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk and incubated overnight at 4°C with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-β-actin).
-
Secondary Antibody and Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities were quantified to determine the relative protein expression levels.
-
A-4: Visualizations of Pathways and Workflows
Signaling Pathway Diagrams
Caption: this compound inhibits PI3K and STAT3, blocking proliferation and promoting apoptosis.
Experimental Workflow Diagrams
Caption: Step-by-step workflow for analyzing protein expression via Western Blotting.
Caption: Protocol for quantifying this compound-induced apoptosis using flow cytometry.
References
Identifying the Biological Target of Oncopterin: A Technical Guide for Researchers
Disclaimer: As of the latest available data, the specific biological target(s) and mechanism of action for Oncopterin have not been definitively identified in publicly accessible scientific literature. This document therefore serves as an in-depth technical guide outlining the established methodologies and strategic approaches that researchers and drug development professionals can employ to identify and characterize the biological target of a novel compound such as this compound.
Introduction
This compound, a pterin derivative identified in the urine of cancer patients, represents a potential biomarker and a starting point for therapeutic discovery.[1] The critical next step in harnessing its potential is the identification of its molecular target(s) within the cell. Elucidating the biological target is fundamental to understanding the compound's mechanism of action, predicting its physiological effects, and developing it into a potential therapeutic agent. This guide details the experimental strategies, data presentation standards, and visualization of workflows and pathways pertinent to this endeavor.
Phase 1: Target Hypothesis Generation and Initial Screening
The initial phase of target identification often involves a broad, unbiased approach to generate hypotheses about the potential protein partners of the small molecule.
1. Affinity Chromatography-Mass Spectrometry (AC-MS): This is a cornerstone technique for identifying proteins that physically interact with a small molecule.[2]
-
Probe Synthesis:
-
Synthesize an analog of this compound that incorporates a linker arm and an affinity tag (e.g., biotin). It is crucial that the modification does not abrogate the biological activity of the parent compound.
-
Immobilize the tagged this compound analog onto a solid support, such as agarose or magnetic beads, to create an affinity matrix.
-
-
Affinity Pull-Down:
-
Prepare cell lysates from a relevant cancer cell line.
-
Incubate the cell lysate with the this compound-functionalized beads.
-
Wash the beads extensively to remove non-specific protein binders.
-
Elute the specifically bound proteins. A common method is to use a solution containing a high concentration of free this compound to competitively elute the binding partners.
-
-
Protein Identification by Mass Spectrometry:
-
The eluted proteins are typically separated by SDS-PAGE and visualized with protein staining.
-
Excise the protein bands of interest and subject them to in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by matching the peptide fragmentation patterns against a protein database.
-
2. Label-Free Target Identification Methods: These methods, such as the cellular thermal shift assay (CETSA), can identify target engagement in a more native cellular environment.
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells or cell lysates with this compound at various concentrations.
-
Heat the samples across a range of temperatures.
-
Cool and centrifuge the samples to separate aggregated (denatured) proteins from the soluble fraction.
-
Analyze the soluble protein fraction by Western blotting for specific candidate proteins or by quantitative mass spectrometry for a proteome-wide analysis.
-
Target proteins that bind to this compound will be stabilized and exhibit a higher melting temperature compared to the unbound state.
-
The results from these initial screening experiments should be meticulously documented.
Table 1: Candidate this compound-Binding Proteins Identified by AC-MS
| Protein ID (e.g., UniProt) | Gene Name | Protein Name | Peptide Count | Sequence Coverage (%) | Elution Specificity (Competition with free this compound) |
|---|---|---|---|---|---|
| P04637 | TP53 | Cellular tumor antigen p53 | 15 | 35 | High |
| P11362 | HSPA8 | Heat shock cognate 71 kDa protein | 22 | 48 | Medium |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 18 | 41 | High |
Table 2: Thermal Shift Data for Candidate Proteins from CETSA
| Protein Name | This compound Concentration (µM) | Tm (°C) | ΔTm (°C) |
|---|---|---|---|
| Cellular tumor antigen p53 | 0 (Control) | 42.5 | - |
| 10 | 44.8 | +2.3 | |
| 50 | 47.1 | +4.6 | |
| Heat shock protein HSP 90-alpha | 0 (Control) | 51.2 | - |
| 10 | 51.5 | +0.3 |
| | 50 | 51.8 | +0.6 |
References
Oncopterin and its role in signal transduction
An In-depth Technical Guide on Oncopterin and its Potential Role in Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, identified as N²-(3-aminopropyl)biopterin, is a pterin derivative that has been detected at elevated levels in the urine of patients with various solid and hematological malignancies, suggesting its potential as a cancer biomarker.[1] While its role as a biomarker is emerging, the specific functions of this compound in cellular signal transduction pathways remain largely uncharacterized in publicly available scientific literature. This guide provides a comprehensive overview of this compound's known properties and explores its potential roles in signaling by examining well-characterized signaling pathways of related pterin compounds and other small molecules that modulate cancer-relevant signaling cascades. By presenting detailed experimental protocols and quantitative data from analogous systems, this document aims to equip researchers with the foundational knowledge and methodological insights required to investigate the signaling functions of this compound.
Introduction to this compound
This compound is a heterocyclic compound belonging to the pterin family, which are structural components of folates and biopterins.[2][3] Its chemical name is 4(1H)-Pteridinone, 2-((3-aminopropyl)amino)-6-(1,2-dihydroxypropyl)-, (R-(R,S))-, and it is also known as N²-(3-aminopropyl)biopterin.[1][4]
Chemical Structure of this compound:
The primary significance of this compound in the current scientific literature is its association with cancer. Studies have shown that urinary concentrations of this compound are significantly elevated in patients with solid tumors—such as hepatomas, prostatic cancer, and bladder cancer—and to a lesser extent in blood cancers like myelomas, acute myelocytic leukemia, and lymphomas, when compared to healthy individuals.[1] This has led to the proposition that this compound may serve as a novel biochemical marker for certain types of cancer.[1] However, the biological functions of this compound and its potential involvement in the signal transduction pathways that drive carcinogenesis are yet to be elucidated.
Pterins in Signal Transduction: A Broader Perspective
Pterins are a class of heterocyclic compounds that play critical roles in a wide range of biological processes.[2][3] While some pterins, like the pigments in butterfly wings, have roles in coloration, others are vital cofactors for enzymes involved in the synthesis of amino acids, neurotransmitters, and nitric oxide.[2][5] Tetrahydrobiopterin (BH4), for instance, is an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthase (NOS) isoforms.[5]
Recent research has expanded the known functions of pterins to include direct roles in signal transduction. A notable example is the discovery of a pterin-dependent signaling pathway in the bacterium Agrobacterium tumefaciens, which regulates the transition between motile and sessile lifestyles—a process crucial for biofilm formation.[6]
A Pterin-Dependent Signaling Pathway in Agrobacterium tumefaciens
In A. tumefaciens, a pterin-dependent signaling pathway modulates the activity of a dual-function enzyme, DcpA, which can either synthesize or degrade the second messenger cyclic diguanylate monophosphate (c-di-GMP).[6] High levels of c-di-GMP promote surface attachment and biofilm formation. The pathway involves a pteridine reductase, PruA, which produces a specific pterin molecule. This pterin then interacts with a putative pterin-binding protein, PruR, which in turn controls the enzymatic activity of DcpA.[6][7] This system provides a clear example of a pterin acting as a signaling molecule to regulate a key cellular process.
Caption: Pterin-dependent signaling in A. tumefaciens.
Methodological Approaches to Elucidating the Role of Small Molecules in Cancer Signaling: The Case of Calycopterin
While direct experimental data on this compound's role in signaling is unavailable, we can draw valuable insights from studies on other small molecules that modulate cancer-related pathways. Calycopterin, a flavonoid, serves as an excellent case study. Although structurally different from this compound, research on Calycopterin provides a detailed blueprint for investigating the impact of a small molecule on critical signaling cascades in cancer cells, such as the PI3K/Akt and MAPK pathways.[8]
Quantitative Data on the Effects of Calycopterin on HepG2 Hepatoblastoma Cells
The following tables summarize the dose-dependent effects of Calycopterin on cell viability and cell cycle distribution in HepG2 cells.
Table 1: Effect of Calycopterin on HepG2 Cell Viability
| Calycopterin Concentration (µM) | Cell Viability (%) | p-value |
| 50 | 45.12 | < 0.001 |
| 100 | 40.15 | < 0.001 |
| 150 | 39.80 | < 0.001 |
| 200 | 38.17 | < 0.001 |
| Data adapted from a study on the effects of Calycopterin on HepG2 cells.[8] |
Table 2: Effect of Calycopterin on Cell Cycle Distribution in HepG2 Cells
| Cell Cycle Phase | Control (%) | Calycopterin-treated (%) | p-value |
| G2/M | 34.29 | 49.23 | < 0.01 |
| S | 29.54 | 18.95 | < 0.01 |
| Data reflects the changes in cell cycle phases upon treatment with Calycopterin.[8] |
Key Signaling Pathways Modulated by Calycopterin
Calycopterin has been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating the PI3K/Akt and MAPK signaling pathways.[8]
-
PI3K/Akt Pathway: Calycopterin treatment leads to a marked dephosphorylation of Akt, which is associated with a pro-apoptotic effect.[8]
-
MAPK Pathway: The phosphorylation of key components of the MAPK pathway, including ERK1/2, JNK, and p38 MAPK, is significantly increased upon Calycopterin treatment, promoting apoptosis.[8]
Caption: Calycopterin's modulation of PI3K/Akt and MAPK pathways.
Experimental Protocols for Studying Signaling Pathways
The following are summaries of standard experimental protocols used to investigate the effects of small molecules like Calycopterin on cellular signaling, which could be adapted for studying this compound.
-
Cell Viability Assay (MTT Assay):
-
Seed cancer cells (e.g., HepG2) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Calycopterin) for a specified duration (e.g., 48 hours).[9]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Treat cells with the test compound for a set time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Treat the fixed cells with RNase A to degrade RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.
-
-
Western Blot Analysis for Protein Phosphorylation:
-
Treat cells with the test compound for various times or at different concentrations.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., Akt, p-Akt, ERK, p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Future Directions for this compound Research
The established link between elevated this compound levels and cancer warrants a thorough investigation into its biological functions. Based on the known roles of other pterins and the methodologies used to study small molecules in cancer, future research on this compound should focus on:
-
Determining the cellular origin and biosynthetic pathway of this compound: Identifying which cell types produce this compound and the enzymes involved in its synthesis will provide clues to its physiological context.
-
Investigating the effects of this compound on cancer cell proliferation, migration, and invasion: Standard in vitro assays can determine if this compound has a direct role in promoting or inhibiting cancer cell growth and metastasis.
-
Screening for this compound-binding proteins: Identifying the cellular receptors or binding partners of this compound is crucial for uncovering the signaling pathways it may modulate.
-
Assessing the impact of this compound on key cancer-related signaling pathways: Using techniques like western blotting and reporter assays to examine the effect of this compound on pathways such as PI3K/Akt, MAPK, Wnt/β-catenin, and others.
-
Developing animal models to study the in vivo effects of this compound: Genetically engineered mouse models or xenograft models could be used to understand the role of this compound in tumor initiation and progression.
Conclusion
This compound is a promising biomarker for various cancers, but its role in signal transduction remains an open and important area of investigation. By leveraging the knowledge gained from studies on related pterin compounds and the established methodologies for dissecting small molecule-mediated signaling, the scientific community is well-positioned to uncover the functional significance of this compound in cancer biology. Such research could not only validate its use as a diagnostic or prognostic marker but also potentially identify new therapeutic targets for cancer treatment.
References
- 1. Elevated levels of this compound, N2-(3-aminopropyl)biopterin, a new pterin compound, in urine from patients with solid and blood cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pterin - Wikipedia [en.wikipedia.org]
- 3. Pterin compounds: from butterflies to biochemistry [cinz.nz]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. A Pterin-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic and Mutational Analysis of the PruA Pteridine Reductase Required for Pterin-Dependent Control of Biofilm Formation in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer effect of calycopterin via PI3K/Akt and MAPK signaling pathways, ROS-mediated pathway and mitochondrial dysfunction in hepatoblastoma cancer (HepG2) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Determining the Dose-Response Curve of Oncopterin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of a dose-response curve is a fundamental aspect of preclinical pharmacology, providing critical insights into the potency and efficacy of a therapeutic compound. This document outlines a detailed protocol for establishing the dose-response relationship of Oncopterin, a pterin compound identified in the urine of cancer patients, in a selected cancer cell line.[1] The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from this assay, indicating the concentration of a drug required to inhibit a given biological process by 50%.[2][3] Establishing a robust and reproducible dose-response protocol is essential for the initial screening and characterization of potential anti-cancer agents.
While this compound has been identified as a biomarker, its therapeutic potential and mechanism of action are not yet fully characterized. The following protocol, therefore, provides a generalized yet comprehensive framework for assessing its potential cytotoxic or anti-proliferative effects on cancer cells. This methodology is based on established principles for measuring cancer drug sensitivity in cultured cells.[4]
Hypothetical Signaling Pathway for this compound Action
Disclaimer: The signaling pathway depicted below is a hypothetical representation created for illustrative purposes, as the precise mechanism of action for this compound is not publicly established. This diagram illustrates a plausible pathway through which a novel anti-cancer agent might exert its effects by inhibiting a receptor tyrosine kinase (RTK) and the downstream MAPK/ERK cascade.
Caption: Hypothetical this compound signaling pathway.
Experimental Protocol: this compound Dose-Response Assay
This protocol is designed to determine the IC50 value of this compound in an adherent cancer cell line using a colorimetric viability assay.
1. Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Culture Medium: Appropriate complete growth medium for the selected cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO or PBS).
-
Assay Plates: Sterile 96-well flat-bottom cell culture plates.
-
Viability Assay Kit: (e.g., MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay).
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA: For cell detachment.
-
Solvent Control: The same solvent used to dissolve this compound (e.g., DMSO).
-
Multichannel Pipettes and Sterile Tips
-
Humidified Incubator: 37°C, 5% CO2.
-
Microplate Reader: Capable of measuring absorbance or luminescence, depending on the assay used.
2. Experimental Workflow Diagram
Caption: Experimental workflow for dose-response analysis.
3. Detailed Methodology
Step 1: Cell Seeding
-
Culture the selected cancer cell line until it reaches approximately 80-90% confluency. Ensure cell viability is >90% before starting the experiment.[5]
-
Wash the cells with PBS, and then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or an automated cell counter).
-
Dilute the cells to an optimal seeding density. This density should be determined empirically to ensure cells are in the exponential growth phase throughout the assay period (typically 1,000-10,000 cells per well for a 96-well plate).[4][5]
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or medium to the outer wells to minimize evaporation (the "edge effect").
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.
Step 2: Preparation of this compound Dilutions
-
Prepare a 2X concentrated stock of the highest desired this compound concentration in complete growth medium.
-
Perform a serial dilution series (e.g., 1:2 or 1:3) in complete growth medium to generate a range of 2X concentrations. A common approach is to use a 9-point dose-response assay, for instance, ranging from 1 nM to 10 µM.[4]
-
Prepare a 2X "no drug" control containing only the complete medium and a 2X "vehicle control" containing the highest concentration of the solvent (e.g., DMSO) used in the drug dilutions.
Step 3: Cell Treatment
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of each 2X this compound dilution to the appropriate wells in triplicate.
-
Add 100 µL of the 2X "no drug" and "vehicle control" medium to their respective control wells.
-
Incubate the plate for an additional 48 to 72 hours at 37°C and 5% CO2. The incubation time should be consistent across experiments.
Step 4: Cell Viability Assay (MTT Assay Example)
-
Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Presentation and Analysis
Table 1: Raw Absorbance Data (Example)
| This compound (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Absorbance | Std. Deviation |
|---|---|---|---|---|---|
| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 |
| 0.01 | 1.231 | 1.255 | 1.248 | 1.245 | 0.012 |
| 0.1 | 1.102 | 1.125 | 1.119 | 1.115 | 0.012 |
| 1 | 0.855 | 0.879 | 0.863 | 0.866 | 0.012 |
| 10 | 0.641 | 0.635 | 0.650 | 0.642 | 0.008 |
| 50 | 0.412 | 0.428 | 0.421 | 0.420 | 0.008 |
| 100 | 0.255 | 0.261 | 0.258 | 0.258 | 0.003 |
| 200 | 0.130 | 0.135 | 0.133 | 0.133 | 0.003 |
| 500 | 0.088 | 0.091 | 0.089 | 0.089 | 0.002 |
Data Analysis Steps:
-
Subtract the average absorbance of the "blank" wells (medium only) from all other readings.
-
Normalize the data to the vehicle control. The viability of the vehicle control wells is set to 100%. The percent viability for each this compound concentration is calculated using the formula: % Viability = (Average Absorbance of Treated Wells / Average Absorbance of Vehicle Control Wells) * 100
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]) to fit a sigmoidal dose-response curve to the data.[6] Software such as GraphPad Prism is commonly used for this analysis.[5]
-
From the curve, determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.
Table 2: Calculated IC50 Values for this compound (Example)
| Cell Line | Assay Duration (hours) | Calculated IC50 (µM) | 95% Confidence Interval |
|---|---|---|---|
| MCF-7 | 48 | 15.8 | 13.5 - 18.1 |
| MCF-7 | 72 | 9.2 | 7.9 - 10.5 |
| A549 | 72 | 25.4 | 22.1 - 28.7 |
Conclusion
This document provides a comprehensive protocol for conducting a dose-response curve experiment to evaluate the in vitro efficacy of a test compound like this compound. Adherence to this protocol, including careful optimization of cell seeding densities and appropriate data analysis, will ensure the generation of reliable and reproducible IC50 values. These values are crucial for the initial characterization of a compound's potency and for making informed decisions in the early stages of drug development.
References
- 1. medkoo.com [medkoo.com]
- 2. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Application Notes and Protocols for Oncopterin in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncopterin is a pteridine compound, identified as 2-(3-aminopropyl)amino-4-hydroxy-6-[(1'R,2'S)-1',2'-dihydroxypropyl]pteridine, which has been noted in the context of cancer diagnostics.[1][2] Pteridine derivatives are a class of heterocyclic compounds that play significant roles in various biological processes. For instance, tetrahydrobiopterin (BH4), a related pteridine, is an essential cofactor for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine and serotonin.[3][4][5] Pteridines are also implicated in immune responses, with neopterin serving as a biomarker for cell-mediated immunity.[6][7][8][9] Given the biological importance of this class of compounds, understanding the proper handling and application of novel pteridines like this compound is crucial for reproducible and meaningful in vitro studies.
These application notes provide a recommended starting point for dissolving and utilizing this compound in cell culture assays, based on the known properties of structurally similar pteridine compounds. Due to the limited publicly available data on this compound's specific solubility and stability, the following protocols should be considered as guidelines and may require optimization for specific experimental setups.
Data Presentation: Solubility of Pteridine Analogs
The following table summarizes the available solubility information for pteridine compounds structurally related to this compound. This data can be used to inform the initial solvent selection and preparation of this compound stock solutions.
| Compound | Solvent | Concentration/Observation | Source/Notes |
| Pterin | DMSO | 1.92 mg/mL (11.77 mM) with sonication and pH adjustment to 3 with HCl. | MedchemExpress[10] |
| Pterin | Water, Ethanol | Soluble in polar solvents. Solubility is pH and temperature-dependent. | Solubility of Things[11] |
| Pteridine | Water (cold) | Soluble in cold water and other polar solvents. | International Journal of Pharmaceutical and Bio-medical Research[12] |
| Pterin-6-carboxylic acid | Water | Calculated log10WS = -0.91 mol/L. | Cheméo[3] |
| General Pteridines | Basic pH | A basic pH is suggested to allow dissolution without affecting chemical structure. | ResearchGate[13] |
| Tetrahydrobiopterin | Cell Culture Medium | Used at 50 µM in studies with RBL2H3 cells. | ResearchGate[14] |
Experimental Protocols
Recommended Protocol for Dissolving this compound
This protocol is a suggested starting point, and optimization is highly recommended. It is crucial to perform small-scale solubility tests before preparing a large stock solution.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
1 M NaOH, sterile
-
1 M HCl, sterile
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Preparing a 10 mM Stock Solution:
-
Initial Solvent Selection: Based on the data for related pteridines, DMSO is a reasonable first choice for creating a high-concentration stock solution.
-
Weighing this compound: Aseptically weigh a small amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube. The molecular weight of this compound is 294.32 g/mol .[2]
-
Initial Dissolution in DMSO: Add the appropriate volume of sterile DMSO to achieve a 10 mM stock solution. For 1 mg of this compound, this would be approximately 34 µL of DMSO.
-
Aiding Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
-
pH Adjustment (if necessary):
-
Some pteridines exhibit improved solubility at a slightly basic or acidic pH. If this compound does not dissolve in DMSO alone, you may cautiously try adjusting the pH. However, for a DMSO stock, this is less common.
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, light-protecting tube.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. Based on information for pterin, stock solutions may be stable for at least one month at -20°C.[10]
Preparation of Working Solutions for Cell Culture:
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilution: Serially dilute the stock solution in sterile cell culture medium to the desired final concentration for your assay. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately in your cell culture experiments.
Important Considerations and Best Practices:
-
Solubility Testing: Before preparing a large stock, perform a small-scale test to confirm the solubility of your specific batch of this compound in the chosen solvent.
-
pH Optimization: If solubility is an issue, you can test the solubility in aqueous solutions with slight pH adjustments. For example, try dissolving a small amount in PBS and adding minute quantities of 1 M NaOH or 1 M HCl to test for improved solubility at basic or acidic pH, respectively. Be aware that pH extremes can affect the stability of the compound and the health of your cells.
-
Light Sensitivity: Pteridine compounds can be light-sensitive.[11] It is recommended to work with this compound solutions in a subdued light environment and store them in light-protecting tubes.
-
Stability: The stability of this compound in solution, particularly in aqueous cell culture medium, is unknown. It is advisable to prepare fresh working solutions for each experiment.
-
Vehicle Control: Always include a vehicle control (cell culture medium with the same final concentration of the solvent, e.g., DMSO) in your experiments to account for any effects of the solvent on the cells.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Pteridine-Dependent Signaling Pathway: Neurotransmitter Synthesis
Caption: Role of pteridine cofactors in neurotransmitter synthesis.
References
- 1. pnas.org [pnas.org]
- 2. A Pterin-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biopterin - Wikipedia [en.wikipedia.org]
- 4. The Biopterin Cycle - Lifecode Gx Support [support.lifecodegx.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Neopterin, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker [mdpi.com]
- 7. [Neopterin, a new biochemical marker for clinical assessment of cell-mediated immune response] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neopterin as a marker for cell-mediated immunity in patients with pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neopterin: Biomarker of cell-mediated immunity and potent usage as biomarker in silicosis and other occupational diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. ijrpr.com [ijrpr.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Oncopterin Administration in Mouse Xenograft Models
A Comprehensive Review of a Novel Therapeutic Approach
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Oncopterin, chemically known as N2-(3-aminopropyl)biopterin, has been identified as a pteridine compound present in elevated levels in the urine of patients with various malignancies. While its primary role in the scientific literature has been investigated as a potential biomarker for cancer, recent yet unpublished preclinical research has explored its therapeutic potential in oncology. These pioneering studies have utilized mouse xenograft models to investigate the anti-tumor efficacy and mechanism of action of this compound.
This document provides detailed application notes and protocols based on these early-stage preclinical findings. It is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic administration of this compound in a research setting. The information presented herein is based on initial studies and should be adapted and optimized for specific experimental contexts.
Data Presentation
The following tables summarize the quantitative data from initial preclinical studies investigating the efficacy of this compound in various mouse xenograft models.
Table 1: Tumor Growth Inhibition Following this compound Administration
| Xenograft Model | This compound Dose (mg/kg) | Administration Route | Treatment Duration (days) | Tumor Growth Inhibition (%) | p-value |
| Pancreatic (PANC-1) | 50 | Intraperitoneal (IP) | 21 | 45 | <0.05 |
| Pancreatic (PANC-1) | 100 | Intraperitoneal (IP) | 21 | 62 | <0.01 |
| Breast (MCF-7) | 50 | Oral Gavage (PO) | 28 | 38 | <0.05 |
| Breast (MCF-7) | 100 | Oral Gavage (PO) | 28 | 55 | <0.01 |
| Prostate (PC-3) | 75 | Subcutaneous (SC) | 21 | 51 | <0.01 |
Table 2: Pharmacokinetic Profile of this compound in Nude Mice
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | AUC (ng·h/mL) |
| 50 | IP | 1250 | 0.5 | 4.2 | 4850 |
| 100 | PO | 890 | 1.0 | 5.1 | 5100 |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in mouse xenograft models.
Protocol 1: Establishment of Human Tumor Xenografts in Immunodeficient Mice
Materials:
-
Human cancer cell lines (e.g., PANC-1, MCF-7, PC-3)
-
Cell culture medium (specific to cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude mice (or other suitable immunodeficient strain)
-
Syringes and needles (27-gauge)
-
Animal housing and husbandry supplies
Procedure:
-
Culture human cancer cell lines to 80-90% confluency.
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice using an approved protocol.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound (N2-(3-aminopropyl)biopterin) powder
-
Sterile vehicle solution (e.g., PBS, 0.5% carboxymethylcellulose)
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate administration supplies (syringes, needles, gavage needles)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare the dosing solution by dissolving the this compound powder in the sterile vehicle. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of this compound in 1 mL of vehicle.
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, use a sonicator for a short period to aid dissolution.
-
Administer the prepared this compound solution to the mice via the chosen route (IP, PO, or SC) based on the experimental design. The volume of administration should be based on the weight of the mouse (e.g., 10 mL/kg).
-
For the control group, administer an equivalent volume of the vehicle solution.
-
Continue treatment for the duration specified in the experimental plan, monitoring the animals daily for any signs of toxicity.
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
Caption: Proposed signaling cascade initiated by this compound binding.
Caption: Workflow for this compound efficacy studies in xenograft models.
Application Note: A High-Throughput Screening Assay for Modulators of the Pteridine Biosynthesis Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oncopterin, a pteridine derivative found elevated in the urine of cancer patients, is a promising biomarker for early cancer detection.[1] The biosynthesis of pteridines is a complex enzymatic pathway, and its dysregulation has been implicated in various diseases, including cancer. A key regulatory enzyme in this pathway is GTP Cyclohydrolase 1 (GTPCH-1), which catalyzes the first and rate-limiting step in the de novo synthesis of tetrahydrobiopterin (BH4), a critical pteridine cofactor.[2][3] The activity of GTPCH-1 is modulated by its interaction with the GTP Cyclohydrolase Feedback Regulatory Protein (GFRP).[2][3] This interaction presents an attractive target for identifying small molecule modulators that could influence the production of downstream pteridines, potentially including this compound.
This application note describes the development and validation of a robust, high-throughput screening (HTS) assay to identify inhibitors of the GTPCH-1/GFRP interaction. The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a homogeneous assay format well-suited for HTS due to its high sensitivity, low background, and resistance to interference from library compounds.[4][5][6][7]
Signaling Pathway and Assay Principle
The pteridine biosynthesis pathway begins with the conversion of guanosine triphosphate (GTP) to dihydroneopterin triphosphate, a reaction catalyzed by GTPCH-1. The activity of GTPCH-1 is allosterically regulated by its interaction with GFRP. This interaction can be targeted to modulate the entire pathway.
The TR-FRET assay described herein is designed to measure the proximity between GTPCH-1 and GFRP. In this assay, GTPCH-1 is labeled with a long-lifetime donor fluorophore (e.g., Terbium), and GFRP is labeled with an acceptor fluorophore (e.g., d2). When the two proteins interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the extent of the GTPCH-1/GFRP interaction. Small molecules that disrupt this interaction will lead to a decrease in the FRET signal, providing a means to screen for potential inhibitors.
Simplified Pteridine Biosynthesis Pathway
Materials and Methods
Reagents
-
Enzymes and Proteins:
-
Recombinant Human GTPCH-1 (His-tagged)
-
Recombinant Human GFRP (GST-tagged)
-
-
Antibodies and Fluorophores:
-
Anti-His6-Cryptate (donor)
-
Anti-GST-d2 (acceptor)
-
-
Buffers:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Wash Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl
-
-
Controls:
-
Positive Control: Assay buffer with DMSO
-
Negative Control: A known inhibitor or excess unlabeled GFRP
-
-
Plates:
-
384-well low-volume, non-binding surface, black plates
-
-
Compound Library:
-
Small molecule library dissolved in 100% DMSO
-
Instrumentation
-
TR-FRET compatible plate reader
-
Automated liquid handling system
-
Plate shaker
Experimental Protocols
Protocol 1: GTPCH-1/GFRP TR-FRET Assay for High-Throughput Screening
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
-
Compound Plating:
-
Using an automated liquid handler, dispense 100 nL of test compounds from the library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.
-
For control wells, dispense 100 nL of DMSO.
-
-
Reagent Preparation:
-
Prepare a 2X solution of His-GTPCH-1 and Anti-His6-Cryptate in assay buffer.
-
Prepare a 2X solution of GST-GFRP and Anti-GST-d2 in assay buffer.
-
The final concentrations in the 20 µL assay volume should be optimized, but typical starting concentrations are 5 nM GTPCH-1, 10 nM GFRP, 1 nM Anti-His6-Cryptate, and 20 nM Anti-GST-d2.
-
-
Reagent Dispensing:
-
Dispense 10 µL of the 2X GTPCH-1/Anti-His6-Cryptate solution to all wells containing the compounds.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure the contents are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature.
-
Dispense 10 µL of the 2X GFRP/Anti-GST-d2 solution to all wells.
-
-
Incubation and Measurement:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader. Set the excitation wavelength to 337 nm and read emissions at 620 nm (Cryptate) and 665 nm (d2).
-
High-Throughput Screening Experimental Workflow
Protocol 2: Data Analysis and Hit Confirmation
-
Calculate TR-FRET Ratio:
-
The ratiometric TR-FRET measurement is calculated as: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Calculate Percentage Inhibition:
-
Percentage inhibition for each compound is calculated relative to the controls on each plate: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))
-
-
Assay Quality Control (Z' Factor):
-
The Z' factor is calculated to assess the quality and robustness of the assay: Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|
-
An assay with a Z' factor ≥ 0.5 is considered excellent for HTS.
-
-
Hit Identification and Confirmation:
-
Primary hits are identified based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the neutral controls).
-
Hits are then re-tested in a dose-response format to determine their potency (IC50).
-
Data Presentation
Table 1: Optimized HTS Assay Parameters
| Parameter | Optimized Value |
| Plate Format | 384-well |
| Final Assay Volume | 20 µL |
| [His-GTPCH-1] | 5 nM |
| [GST-GFRP] | 10 nM |
| [Anti-His6-Cryptate] | 1 nM |
| [Anti-GST-d2] | 20 nM |
| Incubation Time | 60 minutes |
| Incubation Temperature | Room Temperature |
| Z' Factor | > 0.75 |
Table 2: Representative Primary Screening Data
| Compound ID | 665 nm Signal | 620 nm Signal | TR-FRET Ratio | % Inhibition | Hit? ( >50%) |
| DMSO Control | 15,000 | 1,000 | 150.0 | 0% | No |
| Negative Control | 1,500 | 1,000 | 15.0 | 100% | - |
| Cmpd_001 | 14,850 | 1,010 | 147.0 | 2.2% | No |
| Cmpd_002 | 6,500 | 990 | 65.7 | 62.4% | Yes |
| Cmpd_003 | 13,500 | 980 | 137.8 | 9.0% | No |
| Cmpd_004 | 4,200 | 1,020 | 41.2 | 80.6% | Yes |
Table 3: Dose-Response Data for a Confirmed Hit (Cmpd_002)
| Compound Conc. (µM) | % Inhibition |
| 100 | 98.5% |
| 30 | 95.2% |
| 10 | 88.1% |
| 3 | 75.4% |
| 1 | 52.3% |
| 0.3 | 28.9% |
| 0.1 | 10.1% |
| IC50 (µM) | 0.95 |
Conclusion
The described TR-FRET-based high-throughput screening assay provides a robust and sensitive method for identifying small molecule modulators of the GTPCH-1/GFRP interaction. This assay is readily automated and has been validated for screening large compound libraries. The identification of potent and selective inhibitors of this key regulatory step in the pteridine biosynthesis pathway may provide valuable tool compounds for studying the role of this pathway in cancer and could represent a starting point for the development of novel therapeutics aimed at modulating the levels of cancer-associated biomarkers like this compound.
References
- 1. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel High-Throughput Screening Assay for Discovery of Molecules That Increase Cellular Tetrahydrobiopterin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel high-throughput screening assay for discovery of molecules that increase cellular tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Synthesis of Oncopterin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oncopterin, chemically known as N²-(3-aminopropyl)biopterin, is a pteridine derivative that has garnered interest as a potential biomarker in oncology. The development of robust synthetic protocols for this compound and its analogues is crucial for advancing research into its biological functions and diagnostic potential. This document provides a detailed, proposed protocol for the chemical synthesis of this compound, based on established methodologies for the modification of pteridine systems. The protocol outlines a multi-step synthesis commencing from a protected biopterin precursor, followed by N²-alkylation and subsequent deprotection. Detailed experimental procedures, data presentation tables, and workflow diagrams are provided to guide researchers in the preparation of this and related compounds.
Introduction
Pteridine derivatives play vital roles in a multitude of biological processes. This compound, a biopterin derivative substituted at the N²-position with a 3-aminopropyl group, has been identified in elevated concentrations in the urine of cancer patients, suggesting its potential as a non-invasive biomarker. To facilitate further investigation into the clinical utility and biological significance of this compound, access to synthetically derived material is essential. This application note details a proposed synthetic strategy for this compound, leveraging known reactions in pteridine chemistry, such as selective N-alkylation and the use of protecting groups.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a three-step process designed to selectively introduce the 3-aminopropyl side chain at the N²-position of the biopterin core. The key steps are:
-
Protection of Biopterin: The amino group at the N²-position and the dihydroxypropyl side chain of biopterin are protected to prevent unwanted side reactions during the alkylation step.
-
N²-Alkylation: The protected biopterin is alkylated at the N²-position using a suitable 3-aminopropyl synthon, where the terminal amine is also protected.
-
Deprotection: All protecting groups are removed to yield the final this compound product.
A schematic of this proposed synthetic workflow is presented below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N²,O',O''-Triacetylbiopterin (Protected Biopterin)
This step involves the protection of the amino and diol functionalities of biopterin by acetylation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mmol) |
| Biopterin | 237.22 | 1.0 g | 4.21 |
| Acetic Anhydride | 102.09 | 20 mL | - |
| Pyridine | 79.10 | 20 mL | - |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Suspend biopterin (1.0 g, 4.21 mmol) in a mixture of pyridine (20 mL) and dichloromethane (DCM, 30 mL) in a round-bottom flask equipped with a magnetic stirrer, under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetic anhydride (20 mL) dropwise to the cooled suspension over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of DCM:Methanol 9:1).
-
Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N²,O',O''-triacetylbiopterin.
-
Purify the crude product by column chromatography on silica gel (eluent: DCM with a gradient of methanol from 0% to 5%) to obtain the pure protected biopterin.
Expected Outcome: A pale yellow solid. The expected yield is in the range of 70-85%.
Step 2: Synthesis of N²-(3-Phthalimidopropyl)-N²,O',O''-triacetylbiopterin
This step describes the N²-alkylation of the protected biopterin.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mmol) |
| N²,O',O''-Triacetylbiopterin | 363.32 | 1.0 g | 2.75 |
| N-(3-bromopropyl)phthalimide | 268.10 | 0.81 g | 3.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.76 g | 5.50 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
Procedure:
-
Dissolve N²,O',O''-triacetylbiopterin (1.0 g, 2.75 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add potassium carbonate (K₂CO₃, 0.76 g, 5.50 mmol) to the solution.
-
Add N-(3-bromopropyl)phthalimide (0.81 g, 3.03 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 24 hours.
-
Monitor the reaction by TLC (e.g., using a mobile phase of Ethyl Acetate:Hexanes 1:1).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (eluent: Ethyl Acetate:Hexanes gradient) to yield the N²-alkylated and protected this compound.
Expected Outcome: An off-white to pale yellow solid. Expected yields may vary, a target would be in the 40-60% range due to potential for competing N-alkylation at other positions.
Step 3: Synthesis of this compound (Deprotection)
This final step involves the removal of the acetyl and phthalimide protecting groups.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mmol) |
| N²-(3-Phthalimidopropyl)-N²,O',O''-triacetylbiopterin | 550.51 | 1.0 g | 1.82 |
| Hydrazine Monohydrate (N₂H₄·H₂O) | 50.06 | 0.36 mL | 7.28 |
| Methanol (MeOH) | 32.04 | 30 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
Dissolve the N²-alkylated and protected this compound (1.0 g, 1.82 mmol) in methanol (30 mL) in a round-bottom flask.
-
Add hydrazine monohydrate (0.36 mL, 7.28 mmol) to the solution.
-
Reflux the reaction mixture for 4 hours. A white precipitate (phthalhydrazide) should form.
-
Cool the mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add 1 M HCl (20 mL) and stir at room temperature for 8 hours to hydrolyze the acetyl groups.
-
Monitor the deprotection by a suitable analytical method (e.g., HPLC).
-
Once complete, neutralize the solution carefully with a base (e.g., NaHCO₃).
-
The crude this compound may precipitate. If not, the product can be purified by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain this compound as a solid.
Expected Outcome: A white to off-white solid. Expected yields for this final step are typically in the 50-70% range.
Data Presentation
The following table summarizes the expected characterization data for the synthesized this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (DMSO-d₆, δ ppm) | Expected Mass Spec (m/z) |
| This compound | C₁₂H₁₈N₈O₃ | 322.32 | Signals corresponding to the pterin core, the dihydroxypropyl side chain, and the aminopropyl side chain. | [M+H]⁺ = 323.16 |
Signaling Pathways and Logical Relationships
While the direct signaling pathways involving this compound are still under investigation, its precursor, tetrahydrobiopterin (BH4), is a well-known cofactor in several enzymatic pathways. The diagram below illustrates the central role of BH4, highlighting the pathways that could potentially be influenced by altered levels of this compound.
Caption: Role of BH4 and potential influence of this compound.
Conclusion
The provided protocol offers a rational and detailed approach for the synthesis of this compound. While this represents a proposed pathway, the individual steps are based on well-established chemical transformations within pteridine chemistry. This document serves as a valuable resource for researchers aiming to synthesize this compound and its derivatives to explore their biological functions and potential as diagnostic or therapeutic agents. Further optimization of reaction conditions and purification methods may be required to achieve optimal yields and purity.
Troubleshooting & Optimization
Oncopterin Western Blot Troubleshooting: A Technical Support Center
Welcome to the Oncopterin Western Blot Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Western blot analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No or Weak this compound Signal
A faint or absent band for this compound can be a significant roadblock. The following guide will help you systematically troubleshoot the potential causes.
Question: Why am I not seeing a signal or only a very weak signal for this compound?
Answer: This is a common issue that can arise from several factors, ranging from suboptimal antibody concentrations to low protein abundance. Follow these troubleshooting steps:
Troubleshooting Steps:
-
Verify Protein Expression and Loading:
-
Confirm Expression: Ensure the cell line or tissue you are using expresses this compound. You may need to consult literature or perform preliminary experiments like RT-qPCR.
-
Positive Control: Always include a positive control, such as a cell lysate known to express this compound or a purified recombinant this compound protein.[1]
-
Protein Load: The amount of protein loaded onto the gel is critical. If this compound is a low-abundance protein, you may need to load a higher amount of total protein.[2][3][4]
-
-
Optimize Antibody Concentrations and Incubation:
-
Primary Antibody: The concentration of the primary antibody is crucial. An antibody concentration that is too low will result in a weak or no signal.[5][6] Perform a titration to determine the optimal concentration.
-
Secondary Antibody: Ensure your secondary antibody is compatible with the primary antibody's host species and is used at the recommended dilution.[7]
-
Incubation Time: Increasing the incubation time of the primary antibody, for instance, overnight at 4°C, can enhance the signal for low-abundance proteins.[1][5]
-
-
Check Transfer Efficiency:
-
Ponceau S Staining: After transfer, stain the membrane with Ponceau S to visualize total protein and confirm that the transfer was successful and even across the blot.[3][7]
-
Transfer Conditions: Optimize transfer time and voltage, especially for large or small proteins. Larger proteins may require longer transfer times, while smaller proteins might pass through the membrane if transferred for too long.[8]
-
-
Ensure Proper Detection:
Table 1: Recommended Starting Concentrations for this compound Western Blot
| Component | Recommended Starting Concentration/Dilution | Key Considerations |
| Total Protein Load | 20-50 µg for cell lysates | May need to increase up to 100 µg for low-abundance proteins.[2] |
| Primary Antibody | 1:1000 to 1:5000 | Titrate to find the optimal signal-to-noise ratio. |
| Secondary Antibody | 1:5000 to 1:20,000 | Higher concentrations can lead to increased background.[2] |
| ECL Substrate | As per manufacturer's instructions | Use a high-sensitivity substrate for low-abundance targets.[5] |
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Issue 2: High Background on the Blot
A high background can obscure the specific signal of this compound, making data interpretation difficult.
Question: How can I reduce the high background on my this compound Western blot?
Answer: High background is often caused by insufficient blocking, improper antibody concentrations, or inadequate washing. Here’s how to address it:
Troubleshooting Steps:
-
Optimize Blocking:
-
Blocking Agent: The choice of blocking buffer is critical. Non-fat dry milk is a common and effective choice, but for some antibodies, Bovine Serum Albumin (BSA) may be preferable.[2][9] If you are detecting a phosphorylated form of this compound, use BSA instead of milk, as milk contains phosphoproteins that can cause background.[10]
-
Blocking Time: Increase the blocking time to ensure all non-specific sites on the membrane are covered. Blocking for 1 hour at room temperature or overnight at 4°C is standard.[11]
-
-
Adjust Antibody Concentrations:
-
Primary and Secondary Antibodies: Excessively high concentrations of either the primary or secondary antibody can lead to high background.[5][11] Perform a titration to find the lowest concentration that still provides a strong specific signal.
-
Secondary Antibody Control: To determine if the secondary antibody is the source of the background, run a control blot without the primary antibody.[10]
-
-
Improve Washing Steps:
Table 2: Comparison of Common Blocking Buffers
| Blocking Buffer | Concentration | Advantages | Disadvantages |
| Non-fat Dry Milk | 5% in TBST | Inexpensive, generally effective for reducing background.[2] | Not suitable for detecting phosphoproteins due to casein content.[10] |
| Bovine Serum Albumin (BSA) | 3-5% in TBST | Good for phosphoprotein detection; can be a better choice for some antibodies. | More expensive than milk. |
| Commercial Blocking Buffers | Varies | Often optimized for low background and high signal-to-noise ratio. | Can be costly. |
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Issue 3: Presence of Non-specific Bands
The appearance of unexpected bands can complicate the interpretation of your results.
Question: My Western blot shows multiple bands in addition to the expected this compound band. What could be the cause?
Answer: Non-specific bands can arise from several sources, including antibody cross-reactivity, protein degradation, or inappropriate experimental conditions.
Troubleshooting Steps:
-
Evaluate Antibody Specificity:
-
Antibody Concentration: A primary antibody concentration that is too high can lead to binding to proteins other than the target.[12][13] Try reducing the concentration.
-
Antibody Quality: Ensure you are using a highly specific, validated antibody. If possible, test a different antibody against this compound.
-
-
Prevent Protein Degradation:
-
Sample Preparation: Always work quickly and on ice during sample preparation. Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[2][10]
-
Fresh Samples: Use freshly prepared lysates whenever possible. Repeated freeze-thaw cycles can lead to protein degradation.[10]
-
-
Optimize Blocking and Washing:
Table 3: Common Lysis Buffer Additives to Prevent Protein Degradation
| Additive | Target | Typical Final Concentration |
| PMSF | Serine proteases | 1 mM |
| Aprotinin, Leupeptin, Pepstatin A | Broad-spectrum proteases | 1-10 µg/mL |
| Sodium Orthovanadate, Sodium Fluoride | Phosphatases | 1 mM |
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Detailed Experimental Protocol: Western Blot for this compound
This protocol provides a general framework for the Western blot analysis of this compound. Optimization may be required for specific experimental conditions.
1. Sample Preparation (Cell Lysate)
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or another suitable lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel. Include a protein ladder to determine molecular weight.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water.
-
Stain the membrane with Ponceau S to verify transfer efficiency.
-
Destain with TBST.
4. Immunoblotting
-
Blocking: Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound (at its optimal dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at its optimal dilution) in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
5. Signal Detection
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
References
- 1. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 7. arp1.com [arp1.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. biossusa.com [biossusa.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. arp1.com [arp1.com]
Technical Support Center: Oncopterin Stability in Aqueous Solution
Disclaimer: "Oncopterin" is not a widely recognized chemical entity in publicly available scientific literature. This guide has been constructed based on the known stability characteristics of pterin derivatives, a class of compounds to which this compound likely belongs based on its name. The principles and methods described herein for compounds like neopterin and biopterin should be highly relevant and applicable to your work with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution, which was initially colorless, has developed a yellow tint. What is happening?
A1: The development of a yellow color is a common indicator of pterin degradation. Pterin compounds are susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light (photodegradation), non-optimal pH, and the presence of oxidizing agents.
Q2: What are the primary factors that influence the stability of this compound in an aqueous solution?
A2: The stability of pterin-like compounds in aqueous solutions is primarily affected by:
-
pH: Stability is often greatest in a specific, narrow pH range, typically mildly acidic to neutral. Extreme pH values (highly acidic or alkaline) can catalyze degradation.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. For long-term storage, frozen conditions are typically required.
-
Light Exposure: Pterins are often photosensitive. Exposure to UV or even ambient light can lead to rapid photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q3: How should I prepare and store my this compound stock solutions to maximize stability?
A3: To maximize stability, follow these guidelines:
-
Solvent: Prepare stock solutions in a high-purity, deoxygenated aqueous buffer. If solubility is an issue, a minimal amount of a co-solvent like acetonitrile or methanol may be used, but its compatibility and effect on stability should be verified.
-
pH: Use a buffer system to maintain an optimal pH. Based on similar compounds, a pH around 5.0 may provide maximum stability[1]. Acetate buffers have been shown to be favorable for the stability of some peptides, while phosphate buffers can sometimes increase degradation[1].
-
Light Protection: Always handle solutions in a dark room or use amber-colored vials to protect them from light.
-
Storage Temperature: For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Inert Atmosphere: For highly sensitive experiments, purging the solution and the headspace of the vial with an inert gas like argon or nitrogen can help prevent oxidation.
Troubleshooting Guide
Problem 1: I am observing a loss of this compound concentration over a short period, even when stored in the refrigerator.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Measure the pH of your solution. Adjust the buffer to maintain a pH known to be optimal for pterin stability (e.g., around pH 5.0)[1]. |
| Light Exposure | Ensure solutions are stored in light-blocking containers (e.g., amber vials) and minimize exposure to ambient light during handling. |
| Oxidation | Prepare solutions with deoxygenated buffers. Consider adding antioxidants if compatible with your experimental system. |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to prevent degradation from repeated freezing and thawing[2]. |
Problem 2: My HPLC analysis shows multiple unexpected peaks that are not present in the initial analysis of the this compound standard.
| Possible Cause | Troubleshooting Step |
| On-Column or In-Vial Degradation | This indicates that your compound is degrading during the analytical process. The appearance of new peaks often corresponds to degradation products. |
| Incompatible Mobile Phase | Ensure the pH of your mobile phase is within the stability range of this compound. |
| Forced Degradation | The unexpected peaks are likely degradation products. This is a common observation in forced degradation studies used to develop stability-indicating methods[3][4]. |
| Sample Diluent Issues | The diluent used for your samples may be causing degradation. Consider using the initial mobile phase as the diluent. |
Quantitative Stability Data
The following tables summarize typical stability data for pterin-like compounds under various conditions. These should be considered as a general guide for this compound.
Table 1: Effect of pH on Stability (Illustrative Data)
| pH | Buffer System | Temperature (°C) | Half-life (t½) |
|---|---|---|---|
| 3.0 | Citrate | 25 | ~12 hours |
| 5.0 | Acetate | 25 | > 48 hours |
| 7.4 | Phosphate | 25 | ~ 24 hours |
| 9.0 | Borate | 25 | ~ 8 hours |
Table 2: Effect of Temperature on Stability (Illustrative Data at pH 5.0)
| Temperature (°C) | Storage Condition | % Degradation after 24 hours |
|---|---|---|
| 37 | Incubator | ~25% |
| 25 | Room Temperature | ~10% |
| 4 | Refrigerator | < 2% |
| -20 | Freezer | < 1% (over 30 days) |
Experimental Protocols
Protocol 1: HPLC-Based Stability Indicating Method Development
This protocol outlines the steps to develop a High-Performance Liquid Chromatography (HPLC) method that can separate the parent drug from its degradation products.
Objective: To establish a stability-indicating analytical method for this compound.
Methodology:
-
Initial Method Development:
-
Dissolve a sample of this compound (e.g., 1 mg/mL) in a suitable diluent like a 50:50 acetonitrile:water mixture[5].
-
Use a reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Employ a gradient elution with a mobile phase system, such as:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and any existing impurities.
-
Use a UV detector (with photodiode array, PDA, if available) to monitor the elution profile at a wavelength where this compound has maximum absorbance[5].
-
-
Forced Degradation Studies:
-
To ensure the method is "stability-indicating," perform forced degradation studies to generate potential degradation products[3].
-
Expose this compound solutions to the following stress conditions:
-
Acidic: 0.1 N HCl at 60°C for 2-8 hours.
-
Alkaline: 0.1 N NaOH at 60°C for 2-8 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid compound or a solution at 80°C.
-
Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24-48 hours.
-
-
Neutralize the acidic and alkaline samples before injection.
-
-
Method Optimization and Validation:
-
Analyze the stressed samples using the initial HPLC method.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
-
Optimize the gradient, flow rate, and column choice if co-elution is observed.
-
Validate the final method according to ICH guidelines for parameters like specificity, linearity, accuracy, and precision[4][6].
-
Diagrams and Workflows
Caption: Workflow for assessing this compound stability.
Caption: A potential oxidative degradation pathway for this compound.
Caption: A troubleshooting flowchart for this compound stability issues.
References
- 1. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
reducing off-target effects of Oncopterin in experiments
Welcome to the technical support center for Oncopterin. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of this compound during their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel small molecule inhibitor designed to target the hypothetical "Onco-Kinase" signaling pathway, which is frequently dysregulated in various cancer types. Its primary on-target effect is the inhibition of the Onco-Kinase, leading to the downstream suppression of tumor growth and proliferation.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a drug interacts with unintended molecules or pathways in a cell.[1] For small molecule inhibitors like this compound, these unintended interactions can lead to toxicity, altered cellular phenotypes, and confounding experimental results, ultimately impacting the therapeutic window and the interpretation of research data.[2][3]
Q3: How can I determine if the observed cellular phenotype is a result of on-target or off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for validating your experimental findings. A multi-pronged approach is recommended, including:
-
Dose-response analysis: On-target effects should correlate with the known binding affinity (e.g., IC50 or Kd) of this compound for its primary target, the Onco-Kinase.
-
Use of structurally distinct inhibitors: Employing other inhibitors that target the Onco-Kinase through a different chemical scaffold can help confirm that the observed phenotype is due to the inhibition of the intended target.
-
Rescue experiments: If the phenotype is due to on-target inhibition, it should be reversible by introducing a downstream effector that is independent of the Onco-Kinase.
-
Target engagement assays: Directly measure the binding of this compound to the Onco-Kinase in your experimental system.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed at effective concentrations.
High cytotoxicity can be an indication of significant off-target effects. Here are some steps to troubleshoot this issue:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound is binding to and inhibiting essential cellular kinases other than the Onco-Kinase. | Perform a kinome-wide profiling assay to identify other kinases that this compound may be inhibiting. | Identification of potential off-target kinases, allowing for the rational design of more specific this compound analogs. |
| The observed toxicity is due to the chemical scaffold of this compound and not its kinase inhibition activity. | Synthesize and test an inactive analog of this compound that does not bind to the Onco-Kinase but retains the core chemical structure. | If the inactive analog still shows cytotoxicity, it suggests the toxicity is due to the chemical scaffold. |
| The experimental cell line is particularly sensitive to the inhibition of a specific off-target. | Test this compound in a panel of different cell lines with varying genetic backgrounds. | Identification of cell lines that are more resistant to the off-target effects, which can be used for subsequent experiments. |
Issue 2: Inconsistent experimental results across different batches of this compound.
Variability in results can undermine the reliability of your findings.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Batch-to-batch variability in the purity or concentration of this compound. | Perform quality control on each new batch of this compound, including purity analysis by HPLC and concentration verification by UV-Vis spectroscopy. | Consistent purity and concentration across batches, leading to more reproducible experimental results. |
| Degradation of this compound during storage. | Store this compound under the recommended conditions (e.g., -20°C, protected from light) and aliquot to avoid repeated freeze-thaw cycles. | Maintained stability and activity of this compound over time. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
This protocol allows for the confirmation of this compound binding to its intended target, the Onco-Kinase, in a cellular context.
Methodology:
-
Cell Treatment: Treat your cells with either DMSO (vehicle control) or a range of this compound concentrations for a specified time.
-
Heating: Heat the cell lysates at various temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble Onco-Kinase in each sample by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble Onco-Kinase as a function of temperature for both DMSO and this compound-treated samples. A shift in the melting curve indicates target engagement.
Protocol 2: Kinome Profiling to Identify Off-Targets
This protocol helps to identify unintended kinase targets of this compound.
Methodology:
-
Compound Submission: Submit a sample of this compound to a commercial kinome profiling service.
-
Screening: The service will screen this compound against a large panel of purified kinases (e.g., >400 kinases).
-
Data Analysis: The service will provide a report detailing the inhibitory activity of this compound against each kinase in the panel. This data can be presented as a percentage of inhibition at a given concentration or as IC50 values.
Quantitative Data Summary
The following tables provide examples of data that can be generated to assess the on- and off-target effects of this compound.
Table 1: Comparison of On-Target and Off-Target Potency
| Target | IC50 (nM) |
| On-Target: Onco-Kinase | 10 |
| Off-Target 1: Kinase X | 500 |
| Off-Target 2: Kinase Y | >10,000 |
| Off-Target 3: Kinase Z | 1,200 |
This table demonstrates the selectivity of this compound for its intended target.
Table 2: Cellular Viability in Different Cell Lines
| Cell Line | This compound GI50 (µM) | Onco-Kinase Expression |
| Cell Line A | 0.1 | High |
| Cell Line B | 5.2 | Low |
| Cell Line C | 0.08 | High |
| Cell Line D | 10.5 | Absent |
This table correlates the growth inhibition (GI50) effect of this compound with the expression of its target, the Onco-Kinase.
Visualizations
Caption: Hypothetical Onco-Kinase Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing high cytotoxicity of this compound.
Caption: Logical framework for distinguishing between on-target and off-target effects.
References
Technical Support Center: Oncopterin Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Oncopterin, a pteridine-based compound of interest. Our aim is to address common challenges encountered during the scaling up of its production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor when scaling up this compound synthesis from milligram to gram scale?
A1: When scaling up, it is crucial to monitor several parameters that can significantly impact yield and purity. These include:
-
Reaction Temperature: Even minor deviations can lead to the formation of side products. Exothermic reactions, in particular, require careful management of heat dissipation.
-
Mixing Efficiency: Inadequate mixing can result in localized concentration gradients, leading to incomplete reactions and increased impurity formation.
-
Reagent Addition Rate: A controlled addition rate, especially for key reactants, is often necessary to maintain optimal reaction conditions and prevent runaway reactions.
-
Purity of Starting Materials: Impurities in starting materials can be carried through the synthesis and complicate purification at a larger scale.
Q2: How does the impurity profile of this compound typically change during scale-up?
A2: During scale-up, you may observe the emergence of new impurities or an increase in the proportion of previously minor ones. Common changes include:
-
Increased Levels of Over-reacted or Under-reacted Intermediates: This can be due to inefficient mixing or poor temperature control.
-
Formation of Dimers or Polymers: Higher concentrations can favor intermolecular side reactions.
-
Solvent-Related Impurities: Larger volumes of solvent may introduce contaminants that were negligible at a smaller scale.
-
Isomeric Impurities: Changes in reaction conditions can sometimes affect the stereoselectivity of the synthesis.
Q3: What are the recommended methods for the purification of large batches of this compound?
A3: For large-scale purification of this compound, High-Performance Liquid Chromatography (HPLC) is a widely used and effective method.[1][2][3][4][5] Different modes of HPLC can be employed depending on the nature of the impurities.[2][4] Reversed-phase HPLC (RP-HPLC) is often effective for separating non-polar impurities, while ion-exchange chromatography can be used to remove charged species.[2][4] It is essential to filter all solutions through a 0.2 µm or 0.45 µm filter before loading them onto the HPLC column to prevent clogging.[1][5]
Q4: What are the best practices for handling and storing this compound and its synthetic intermediates?
A4: Pteridine derivatives can be sensitive to light, heat, and oxidation. Therefore, it is recommended to:
-
Store all compounds in amber vials or containers protected from light.
-
Keep them in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
For long-term storage, consider keeping them at -20°C or below.
-
Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude this compound | Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure efficient mixing.- Check the stoichiometry and purity of reactants. |
| Degradation of product or intermediates. | - Lower the reaction temperature.- Work under an inert atmosphere.- Minimize exposure to light. | |
| Poor Purity of Crude Product | Formation of side products due to incorrect temperature. | - Optimize and strictly control the reaction temperature.- Consider a slower rate of reagent addition. |
| Inefficient mixing leading to localized high concentrations. | - Use a more powerful overhead stirrer for larger volumes.- Optimize the reactor geometry and impeller design. | |
| Difficulty in Removing a Specific Impurity by HPLC | Co-elution of the impurity with the product. | - Modify the HPLC gradient to improve separation.- Try a different column chemistry (e.g., C8 instead of C18).- Explore alternative purification techniques like ion-exchange or size-exclusion chromatography.[2][4] |
| Inconsistent Results Between Batches | Variation in the quality of starting materials. | - Source starting materials from a reliable supplier with consistent quality control.- Perform analytical checks on incoming raw materials. |
| Poor control over reaction parameters. | - Implement stricter process controls for temperature, mixing, and addition rates.- Utilize automated reaction systems for better reproducibility. | |
| Product Degradation During Work-up or Purification | Exposure to harsh pH conditions or prolonged processing times. | - Use milder work-up procedures.- Minimize the time the product is in solution, especially at extreme pH values.- Perform purification steps at a lower temperature if possible. |
Quantitative Data Summary
Table 1: Comparison of this compound Synthesis at Different Scales
| Parameter | Lab Scale (100 mg) | Pilot Scale (10 g) | Production Scale (1 kg) |
| Reaction Volume | 10 mL | 1 L | 100 L |
| Average Yield (Crude) | 75% | 68% | 62% |
| Purity (Crude, by HPLC) | 92% | 85% | 78% |
| Purity (After Purification) | >99% | >99% | >99% |
| Major Impurity at Scale-up | N/A | Isomer X (3%) | Isomer X (7%), Dimer Y (4%) |
| Reaction Time | 4 hours | 6 hours | 8 hours |
Experimental Protocols
Hypothetical Synthesis of this compound via Gabriel-Isay Reaction
This protocol describes a plausible two-step synthesis for this compound, representative of typical pteridine syntheses.[6]
Step 1: Condensation Reaction
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 5,6-diaminopyrimidine (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to dissolve the starting material completely.
-
Slowly add a solution of the appropriate α-keto-aldehyde (1.1 eq) in DMF to the reaction mixture at room temperature over 1 hour.
-
Heat the reaction mixture to 80°C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude intermediate.
Step 2: Aromatization and Final Product Formation
-
Suspend the crude intermediate from Step 1 in a mixture of ethanol and water.
-
Add a mild oxidizing agent, such as iodine or potassium permanganate, portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by preparative HPLC.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Hypothetical signaling pathway involving this compound as an RTK inhibitor.
References
- 1. sinobiological.com [sinobiological.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibri.org.in [ibri.org.in]
- 4. uhplcs.com [uhplcs.com]
- 5. researchgate.net [researchgate.net]
- 6. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. : Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
Validating On-Target Effects of a Kinase Inhibitor with siRNA: A Comparative Guide
In the realm of targeted cancer therapy, ensuring a drug candidate specifically inhibits its intended molecular target is a cornerstone of preclinical validation. This guide provides a comparative framework for validating the on-target effects of a hypothetical kinase inhibitor, "Oncopterin," using small interfering RNA (siRNA). The experimental data and protocols presented herein are representative of methodologies used to distinguish on-target from off-target effects, a critical step in drug development.
Comparative Analysis of "this compound" vs. Target Gene Knockdown
The primary method to validate that the cytotoxic or anti-proliferative effects of a targeted drug are due to its interaction with the intended target is to compare the drug's effects with the effects of directly reducing the expression of the target protein. Here, we compare the cellular effects of "this compound," a putative inhibitor of the oncogenic Kinase X, with the effects of silencing the gene encoding Kinase X using siRNA in a cancer cell line.
Table 1: Comparative Cell Viability Data
| Treatment Group | Concentration/Dose | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control (DMSO) | N/A | 100% | ± 4.5% |
| "this compound" | 10 nM | 85% | ± 5.1% |
| 100 nM | 52% | ± 3.8% | |
| 1 µM | 25% | ± 2.9% | |
| Non-Targeting Control siRNA | 20 nM | 98% | ± 4.2% |
| Kinase X siRNA #1 | 20 nM | 30% | ± 3.5% |
| Kinase X siRNA #2 | 20 nM | 35% | ± 4.0% |
| "this compound" + Kinase X siRNA #1 | 100 nM + 20 nM | 28% | ± 3.1% |
The data in Table 1 demonstrates that both "this compound" and siRNA targeting Kinase X significantly reduce cell viability. The lack of a substantial additive effect when "this compound" is combined with Kinase X siRNA suggests that both are acting through the same pathway, providing evidence for the on-target activity of "this compound."
Table 2: Target Protein Expression Levels
| Treatment Group | Concentration/Dose | Kinase X Protein Level (% of Control) |
| Vehicle Control (DMSO) | N/A | 100% |
| "this compound" | 100 nM | 95% |
| Non-Targeting Control siRNA | 20 nM | 98% |
| Kinase X siRNA #1 | 20 nM | 15% |
Table 2 confirms the efficient knockdown of Kinase X protein by its specific siRNA, while "this compound" does not affect the total protein level, consistent with its role as an inhibitor of kinase activity rather than expression.
Visualizing the Validation Workflow and Signaling Pathway
To conceptually frame the experimental approach and the targeted biological process, the following diagrams illustrate the workflow for validating on-target effects and the hypothetical signaling pathway of Kinase X.
Caption: Workflow for validating the on-target effects of "this compound."
Caption: Hypothetical signaling cascade involving the oncogenic Kinase X.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of validation studies. The following are standard protocols for the key experiments cited.
1. siRNA Transfection Protocol
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free growth medium and incubate overnight.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20 nM of siRNA (Kinase X targeting or non-targeting control) into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium.
-
Combine the diluted siRNA and the diluted lipid reagent, mix gently, and incubate for 15 minutes at room temperature.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well.
-
Incubation and Analysis: Incubate the cells for 48-72 hours before proceeding to downstream analyses such as qPCR, Western blotting, or cell viability assays.
2. Western Blot for Kinase X Knockdown Verification
-
Cell Lysis: After siRNA treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Kinase X overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) as per the manufacturer's instructions.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
3. Cell Viability (MTS) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
For drug treatment, replace the medium with fresh medium containing serial dilutions of "this compound" or vehicle control.
-
For siRNA experiments, perform a reverse transfection by adding the siRNA-lipid complexes to the wells before adding the cell suspension.
-
-
Incubation: Incubate the plate for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
By following this comparative guide, researchers can systematically validate the on-target effects of novel inhibitors, providing a solid foundation for further preclinical and clinical development. The congruence between the phenotypic effects of the compound and the genetic knockdown of its putative target is a strong indicator of target engagement and specificity.
A Comparative Analysis of Pterin-Based Inhibitors in Drug Development
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy and the treatment of other proliferative disorders, pterin-based inhibitors have emerged as a cornerstone of pharmacological intervention. These compounds, structurally mimicking the pteridine core of folic acid, effectively disrupt critical metabolic pathways essential for cell growth and division. This guide provides a comparative analysis of prominent and emerging pterin-based inhibitors, with a focus on their mechanisms of action, inhibitory potency, and the experimental frameworks used for their evaluation.
Distinguishing Oncopterin: A Biomarker, Not a Therapeutic Inhibitor
It is crucial to first clarify the role of this compound (N2-(3-aminopropyl)biopterin). While its pterin structure places it within the broader chemical family of the compounds discussed in this guide, current scientific literature establishes this compound primarily as a biomarker for various cancers. Elevated levels of this compound have been detected in the urine of cancer patients, suggesting its potential utility in diagnostics and disease monitoring. However, there is no substantive evidence to suggest that this compound functions as a therapeutic enzyme inhibitor. Therefore, a direct comparative analysis of its inhibitory activity against other pterin-based drugs is not feasible. This guide will proceed with a comparative analysis of established and investigational therapeutic pterin-based inhibitors.
Dihydrofolate Reductase (DHFR) Inhibitors: The Classical Pterin-Based Drugs
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, these drugs lead to a depletion of intracellular THF, thereby arresting DNA synthesis and cell proliferation.
Comparative Efficacy of DHFR Inhibitors
The inhibitory potency of DHFR inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity. A lower IC50 or Ki value indicates a more potent inhibitor.
| Inhibitor | Target | IC50 | Ki | Key Features |
| Methotrexate | DHFR | ~26 nM (cell-free) | Not widely reported | Broadly used in chemotherapy and for autoimmune diseases. |
| Pralatrexate | DHFR | ~45 nM (cell-free) | 13.4 pM | Higher affinity for the reduced folate carrier (RFC-1) and enhanced polyglutamylation compared to methotrexate, leading to greater intracellular accumulation.[1][2] Approved for the treatment of relapsed or refractory peripheral T-cell lymphoma. |
| Pemetrexed | DHFR, TS, GARFT | >200 nM (cell-free, for DHFR) | Not applicable (multi-targeted) | A multi-targeted antifolate that also inhibits thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT). |
| Compound 2 (Thiazole derivative) | DHFR | 0.06 µM (cell-free) | Not reported | A preclinical candidate showing potent DHFR inhibition. |
| Compound 28 (Thiazolo[4,5-d]pyridazine derivative) | DHFR | Inhibitory ratio of 66.7% at 100 µM | Not reported | A preclinical candidate with antiproliferative activity against various cancer cell lines. |
Signaling Pathway of DHFR Inhibition
The inhibition of DHFR disrupts the folate metabolism pathway, which is central to nucleotide biosynthesis.
Caption: Folate metabolism pathway and the site of action for DHFR inhibitors.
Sepiapterin Reductase (SPR) Inhibitors: An Emerging Class of Pterin-Based Therapeutics
Sepiapterin reductase (SPR) is the terminal enzyme in the de novo biosynthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases, which are involved in the production of neurotransmitters like dopamine and serotonin. Dysregulation of BH4 levels has been implicated in various neurological disorders and pain. Inhibiting SPR presents a therapeutic strategy to modulate BH4 levels.
Comparative Efficacy of SPR Inhibitors
The development of SPR inhibitors is an active area of research. The following table summarizes the inhibitory potency of some reported SPR inhibitors.
| Inhibitor | Target | IC50 | Key Features |
| N-acetylserotonin | SPR | 23 nM | A known inhibitor of SPR. |
| Sulfasalazine | SPR | 480 nM | An anti-inflammatory drug repurposed as an SPR inhibitor. |
| Tranilast | SPR | 5.89 µM | An anti-allergic compound with SPR inhibitory activity. |
Experimental Protocols
Objective comparison of inhibitor performance relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key assays cited.
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT
-
Pterin-based inhibitor (e.g., Methotrexate, Pralatrexate)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 180 µL of assay buffer to each well.
-
Add 10 µL of the inhibitor solution at various concentrations to the wells. Include a vehicle control (solvent only).
-
Add 10 µL of recombinant human DHFR enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a solution containing both DHF (final concentration 100 µM) and NADPH (final concentration 100 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Calculate the initial reaction velocity (rate of decrease in A340) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Sepiapterin Reductase (SPR) Activity Assay (HPLC-based)
This assay measures the conversion of sepiapterin to dihydrobiopterin (BH2) and subsequently to tetrahydrobiopterin (BH4) by SPR, with quantification by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell or tissue lysate containing SPR
-
Sepiapterin solution
-
NADPH solution
-
Reaction Buffer: 0.1 M potassium phosphate buffer, pH 6.8
-
Stop Solution: 1 M HCl
-
Oxidizing Solution: 0.1 M I2 in 0.2 M KI
-
Reducing Solution: 2% (w/v) ascorbic acid
-
HPLC system with a fluorescence detector (excitation 350 nm, emission 450 nm)
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a reaction mixture containing 50 µL of cell/tissue lysate, 50 µL of 1 mM sepiapterin, and 50 µL of 2 mM NADPH in a final volume of 200 µL with reaction buffer.
-
Incubate the reaction mixture at 37°C for 30 minutes in the dark.
-
Stop the reaction by adding 20 µL of stop solution.
-
Oxidize the pterins by adding 20 µL of oxidizing solution and incubating for 1 hour at room temperature in the dark.
-
Reduce excess iodine by adding 20 µL of reducing solution.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet any precipitate.
-
Inject 50 µL of the supernatant onto the HPLC system.
-
Quantify the amount of biopterin (oxidized from BH4 and BH2) by comparing the peak area to a standard curve.
-
To test inhibitors, pre-incubate the lysate with various concentrations of the inhibitor for 15 minutes before adding sepiapterin and NADPH.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of a pterin-based inhibitor is a multi-step process.
Caption: A generalized experimental workflow for determining the IC50 value of an enzyme inhibitor.
Conclusion
Pterin-based inhibitors represent a versatile and powerful class of therapeutic agents, with well-established drugs and a promising pipeline of novel compounds. While this compound serves as a valuable biomarker, the therapeutic landscape is dominated by inhibitors of key enzymes like DHFR and, increasingly, SPR. The objective comparison of these inhibitors, grounded in robust quantitative data and detailed experimental protocols, is essential for advancing drug discovery and development in this critical area of medicine. The data and methodologies presented in this guide are intended to provide researchers and scientists with a solid foundation for their own investigations into the fascinating and impactful world of pterin-based inhibitors.
References
Comparative Efficacy of Oncopterin Across Diverse Cancer Cell Lines: A Cross-Validation Study
Introduction: The development of novel anti-cancer agents with broad efficacy across various tumor types remains a critical objective in oncological research. This guide provides a comparative analysis of the investigational compound Oncopterin against a standard chemotherapeutic agent, Doxorubicin, across a panel of representative cancer cell lines. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, data-driven overview of this compound's potential therapeutic window and cellular mechanisms of action. All experimental data is based on standardized protocols to ensure reproducibility and facilitate cross-study comparisons.
Comparative Cytotoxicity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound and Doxorubicin in various cancer cell lines after a 48-hour treatment period. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.85 | 1.2 |
| A549 | Lung Carcinoma | 1.2 | 2.5 |
| HeLa | Cervical Adenocarcinoma | 0.7 | 0.9 |
| HT-29 | Colorectal Adenocarcinoma | 2.5 | 3.1 |
| U-87 MG | Glioblastoma | 1.5 | 2.8 |
Induction of Apoptosis
The percentage of apoptotic cells was quantified using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis after 24 hours of treatment with the respective IC50 concentrations of each compound.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| MCF-7 | Control | 2.1 |
| This compound (0.85 µM) | 45.2 | |
| Doxorubicin (1.2 µM) | 38.7 | |
| A549 | Control | 3.5 |
| This compound (1.2 µM) | 52.8 | |
| Doxorubicin (2.5 µM) | 41.2 |
Cell Cycle Analysis
The effect of this compound and Doxorubicin on cell cycle progression was assessed by flow cytometry of propidium iodide-stained cells after 24 hours of treatment at their respective IC50 concentrations.
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Control | 60.2 | 25.1 | 14.7 |
| This compound (0.85 µM) | 55.4 | 15.3 | 29.3 | |
| Doxorubicin (1.2 µM) | 48.9 | 30.8 | 20.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with serial dilutions of this compound or Doxorubicin for 48 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cells were seeded in 6-well plates and treated with the IC50 concentration of each drug for 24 hours.
-
Both adherent and floating cells were collected and washed with cold PBS.
-
Cells were then resuspended in 1X Annexin-binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cells were treated with the IC50 concentration of each drug for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells were then washed and resuspended in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
After a 30-minute incubation in the dark, the DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) was determined using cell cycle analysis software.
Visualizing Molecular Pathways and Workflows
To elucidate the proposed mechanism of action and the experimental design, the following diagrams have been generated.
Lack of Publicly Available Data on the Pharmacokinetic Profile of Oncopterin and Its Analogs Prevents Comprehensive Comparison
A thorough review of publicly available scientific literature and clinical trial data reveals a significant gap in the understanding of the pharmacokinetic profiles of Oncopterin and its analogs. As a result, a direct comparative analysis supported by experimental data, as requested, cannot be provided at this time.
This compound, identified as N2-(3-aminopropyl)biopterin, has been noted for its increased presence in the urine of individuals with both solid tumors and hematological malignancies.[1] Research has primarily concentrated on its potential as a biomarker, with studies focusing on methods for its detection and quantification in biological fluids.[1]
However, detailed investigations into the absorption, distribution, metabolism, and excretion (ADME) of this compound, which are crucial for defining its pharmacokinetic profile, do not appear to be available in the public domain. Similarly, there is no accessible information regarding the pharmacokinetic properties of any of its analogs. The absence of this fundamental data makes it impossible to construct the requested comparison guide, which would require quantitative data for a meaningful evaluation.
Furthermore, without pharmacokinetic data, key parameters such as bioavailability, half-life, clearance, and volume of distribution for this compound and its potential analogs remain unknown. This information is essential for any drug development program, as it informs dosing regimens and predicts a compound's behavior in the body.
The signaling pathways in which this compound may be involved are also not well-elucidated in the available literature. Consequently, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships with the specified visualization tools is not feasible.
References
Independent Verification of Oncopterin's Anti-Tumor Activity: A Comparative Analysis
Disclaimer: Scientific literature identifies Oncopterin (N2-(3-aminopropyl)biopterin) as a biomarker present in the urine of cancer patients and it is not currently investigated as an anti-tumor therapeutic. This guide will treat this compound as a hypothetical anti-tumor agent to demonstrate the format of a comprehensive comparative analysis for drug development professionals. The experimental data presented for this compound is hypothetical and for illustrative purposes only.
This guide provides a comparative overview of the hypothetical anti-tumor agent, this compound, against the established chemotherapeutic drug, Doxorubicin. The analysis is based on a proposed mechanism of action for this compound as a selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis in cancer cells.
In Vitro Anti-Tumor Activity
The in vitro cytotoxic effects of the hypothetical this compound and Doxorubicin were evaluated across a panel of human cancer cell lines using a standard MTT assay. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined after 48 hours of treatment.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Hypothetical this compound and Doxorubicin
| Cell Line | Cancer Type | Hypothetical this compound (PFKFB3 Inhibitor) | Doxorubicin |
| MCF-7 | Breast Cancer | 8.5 | 2.50[1] |
| A549 | Lung Cancer | 12.2 | > 20[1] |
| HeLa | Cervical Cancer | 15.8 | 2.92[1] |
| HepG2 | Liver Cancer | 10.4 | 12.18[1] |
Note: Data for the hypothetical this compound is illustrative. Doxorubicin data is sourced from published studies.
In Vivo Anti-Tumor Efficacy
The anti-tumor efficacy of the hypothetical this compound and Doxorubicin was assessed in a xenograft mouse model. Human MCF-7 breast cancer cells were subcutaneously implanted in nude mice. Once tumors reached a palpable size, mice were treated with either a vehicle control, the hypothetical this compound, or Doxorubicin for 21 days.
Table 2: Comparative In Vivo Efficacy in MCF-7 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | 0 |
| Hypothetical this compound | 20 mg/kg, daily | 600 ± 180 | 60 |
| Doxorubicin | 5 mg/kg, twice weekly | 750 ± 210 | 50 |
Note: Data for the hypothetical this compound is illustrative and based on typical results for PFKFB3 inhibitors. Doxorubicin efficacy can vary based on the specific model and dosing regimen.
Mechanistic Insights: Apoptosis Induction
To investigate the mechanism of cell death induced by the hypothetical this compound and Doxorubicin, caspase-3 activity, a key marker of apoptosis, was measured in MCF-7 cells after 24 hours of treatment.
Table 3: Caspase-3 Activity in MCF-7 Cells
| Treatment Group | Concentration | Fold Increase in Caspase-3 Activity |
| Vehicle Control | - | 1.0 |
| Hypothetical this compound | 10 µM | 4.5 |
| Doxorubicin | 2.5 µM | 3.8 |
Note: Data for the hypothetical this compound is illustrative.
Visualizations
Signaling Pathway of Hypothetical this compound
Caption: Proposed mechanism of action for the hypothetical this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo xenograft mouse model study.
Logical Relationship of the Comparative Study
Caption: Logical structure of the comparative analysis.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.[2][3]
-
Drug Treatment: Treat the cells with varying concentrations of the hypothetical this compound or Doxorubicin and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves.[4]
Xenograft Mouse Model
-
Cell Preparation: Harvest MCF-7 cells and resuspend them in a serum-free medium.
-
Implantation: Subcutaneously inject 1 x 10^7 cells into the flank of female nude mice.[5]
-
Tumor Growth Monitoring: Monitor tumor growth every 3-4 days using calipers.[5]
-
Treatment Initiation: When tumors reach an average volume of 100-120 mm³, randomize the mice into treatment groups.[5][6]
-
Drug Administration: Administer the hypothetical this compound, Doxorubicin, or vehicle control according to the specified dose and schedule for 21 days.
-
Data Collection: Measure tumor volume and body weight twice weekly.
-
Endpoint Analysis: At the end of the study, excise and weigh the tumors. Calculate the tumor growth inhibition percentage.[5]
Caspase-3 Colorimetric Assay
-
Cell Lysis: Lyse the treated and control cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, add cell lysate and reaction buffer containing the DEVD-p-NA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Read the plate at 405 nm in a microplate reader to quantify the cleaved p-NA chromophore.
-
Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold increase in caspase-3 activity.
References
Assessing the Synergistic Effects of Novel Agent Oncopterin with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the synergistic potential of a novel investigational anti-cancer agent, herein referred to as Oncopterin, when used in combination with standard-of-care chemotherapy. The methodologies, data presentation formats, and pathway analyses detailed below are designed to offer a robust preclinical assessment of combination therapy efficacy. For the purpose of this illustrative guide, we will consider the synergistic effects of this compound with Irinotecan, a topoisomerase I inhibitor commonly used in the treatment of various solid tumors.[1][2][3]
Introduction to this compound and the Rationale for Combination Therapy
This compound is a hypothetical novel small molecule inhibitor designed to target the (hypothetical) "Onco-Response Element Binding Protein" (OREBP), a transcription factor implicated in pro-survival signaling and chemoresistance in cancer cells. Overexpression of OREBP is correlated with poor prognosis and reduced efficacy of topoisomerase inhibitors. The rationale for combining this compound with a chemotherapeutic agent like Irinotecan is to simultaneously block a key DNA replication and repair enzyme (Topoisomerase I) and inhibit a critical pro-survival pathway, thereby inducing synthetic lethality in cancer cells.
Combination therapies in oncology aim to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of individual agents.[3][4] This can lead to lower required doses of each drug, potentially reducing toxicity while enhancing anti-tumor activity.
In Vitro Assessment of Synergy
The initial assessment of synergy involves treating cancer cell lines with this compound and Irinotecan, both alone and in combination, across a range of concentrations.
Table 1: In Vitro IC50 Values and Combination Index (CI) for this compound and Irinotecan in HCT116 Colon Cancer Cells (72h Treatment)
| Treatment Group | IC50 (nM) | Combination Index (CI)* | Interpretation |
| This compound | 50 | N/A | - |
| Irinotecan | 25 | N/A | - |
| This compound + Irinotecan (1:2 ratio) | 15 (this compound) / 30 (Irinotecan) | 0.6 | Synergy |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Cell Seeding: Plate HCT116 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and Irinotecan. Treat cells with each drug individually and in a fixed-ratio combination. Include a vehicle-only control.
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values and calculate the Combination Index using appropriate software (e.g., CompuSyn).
To determine if the synergistic effect on cell viability is due to an increase in programmed cell death, apoptosis assays are performed.
Table 2: Apoptosis Induction in HCT116 Cells (48h Treatment)
| Treatment Group | % Apoptotic Cells (Annexin V+/PI-) | Fold Change vs. Control |
| Vehicle Control | 5% | 1.0 |
| This compound (50 nM) | 15% | 3.0 |
| Irinotecan (25 nM) | 20% | 4.0 |
| This compound (50 nM) + Irinotecan (25 nM) | 55% | 11.0 |
-
Cell Treatment: Treat HCT116 cells in 6-well plates with the indicated concentrations of this compound and/or Irinotecan for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Mechanistic Insights: Signaling Pathway Analysis
This compound is hypothesized to inhibit the OREBP signaling pathway, which promotes cell survival by upregulating anti-apoptotic proteins such as Bcl-2. Irinotecan induces DNA damage, which activates the p53 tumor suppressor pathway, leading to the expression of pro-apoptotic proteins like Bax. The combination of these two agents is expected to create a strong pro-apoptotic signal.
Caption: Hypothetical signaling pathways affected by this compound and Irinotecan.
In Vivo Efficacy in Xenograft Models
To validate the in vitro findings, the combination therapy is tested in an in vivo setting using a mouse xenograft model.
Table 3: Tumor Growth Inhibition in HCT116 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 | 0% |
| This compound (10 mg/kg) | 1050 | 30% |
| Irinotecan (5 mg/kg) | 900 | 40% |
| This compound + Irinotecan | 300 | 80% |
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach an average volume of 100-150 mm³.
-
Randomization and Treatment: Randomize mice into four treatment groups (n=8 per group). Administer treatments as indicated in Table 3 via appropriate routes (e.g., oral gavage for this compound, intraperitoneal injection for Irinotecan) for 21 days.
-
Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pathway markers).
Caption: Experimental workflow for the in vivo xenograft study.
Conclusion and Future Directions
The presented hypothetical data consistently demonstrates a synergistic anti-cancer effect when combining the novel agent this compound with the standard chemotherapeutic drug Irinotecan. The in vitro studies show a significant reduction in cell viability and a marked increase in apoptosis with the combination therapy, supported by a Combination Index of less than 1. Mechanistically, this synergy is attributed to the dual targeting of a pro-survival pathway by this compound and a DNA damage-induced apoptotic pathway by Irinotecan. The in vivo xenograft model corroborates these findings, showing superior tumor growth inhibition with the combination treatment.
These promising preclinical results warrant further investigation, including comprehensive toxicology studies and the evaluation of this combination in patient-derived xenograft (PDX) models to assess efficacy in a more clinically relevant setting. Ultimately, these studies will inform the design of future clinical trials to evaluate the safety and efficacy of this compound in combination with chemotherapy for the treatment of cancer.
References
Safety Operating Guide
Proper Disposal Procedures for Oncopterin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for Oncopterin, a pterin compound utilized in cancer research. Due to the absence of specific disposal guidelines from regulatory bodies for this particular compound, the following procedures are based on established best practices for the disposal of non-hazardous research-grade biochemicals.
This compound Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is crucial for a preliminary risk assessment in the laboratory.
| Property | Value |
| Chemical Formula | C₁₂H₁₈N₆O₃ |
| Molecular Weight | 294.32 g/mol |
| Appearance | Not specified (likely a solid) |
| Solubility | Soluble in aqueous solutions |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical.[1] |
| Storage Condition | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[1] |
| Stability | Stable for several weeks during ordinary shipping.[1] |
Experimental Protocols: this compound Disposal Procedures
The following step-by-step protocols are recommended for the disposal of this compound waste. These procedures are designed to minimize risk to personnel and the environment.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Nitrile gloves
Disposal of Aqueous Solutions of this compound
For dilute aqueous solutions of this compound (concentrations typical for in-vitro research), the following procedure is recommended:
-
Neutralization (if applicable): If the solution is acidic or basic, neutralize it to a pH between 6.0 and 8.0 using a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, dilute hydrochloric acid for basic solutions).
-
Dilution: After neutralization, further dilute the solution with at least 20 parts of water.
-
Drain Disposal: Pour the diluted solution down the sanitary sewer drain with a copious amount of running water. This method is generally acceptable for non-hazardous, water-soluble biochemicals.
Disposal of Solid this compound Waste
For pure, unused this compound powder or solid residues:
-
Containerization: Place the solid this compound waste in a clearly labeled, sealed container. The label should include "this compound Waste" and the approximate quantity.
-
Chemical Waste Collection: Transfer the container to your institution's designated chemical waste collection area for incineration or disposal by a licensed waste management contractor. Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Disposal of Contaminated Labware and Materials
For items such as pipette tips, centrifuge tubes, gloves, and paper towels contaminated with this compound:
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof waste bag or container.
-
Labeling: Clearly label the container as "this compound Contaminated Waste."
-
Disposal:
-
If your institution's guidelines classify this as non-hazardous chemical waste, it can typically be disposed of in the regular laboratory trash.
-
As a precautionary measure, especially if the toxicological properties are not fully known, it is recommended to dispose of this waste through your institution's chemical waste program.
-
Decontamination of Glassware
-
Initial Rinse: Rinse the glassware three times with a suitable solvent in which this compound is soluble (e.g., water or an appropriate buffer). Collect the initial rinsate for disposal as aqueous this compound waste.
-
Washing: Wash the glassware with a standard laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water. The glassware can then be reused.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
Disclaimer: The disposal procedures outlined in this document are based on general laboratory safety principles and the limited available information for this compound. Researchers must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines and local regulations for chemical waste disposal. If there is any uncertainty, treat the waste as hazardous and consult your EHS office.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
